molecular formula C19H20N6O2 B6072885 [1-[6-(Cyclopropylamino)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]piperidin-3-yl]-phenylmethanone

[1-[6-(Cyclopropylamino)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]piperidin-3-yl]-phenylmethanone

Cat. No.: B6072885
M. Wt: 364.4 g/mol
InChI Key: YYPOHMCIJWESSL-UHFFFAOYSA-N
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Description

[1-[6-(Cyclopropylamino)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]piperidin-3-yl]-phenylmethanone is a complex organic compound that features a unique structure combining a cyclopropylamino group, an oxadiazolo-pyrazine ring, a piperidine ring, and a phenylmethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-[6-(Cyclopropylamino)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]piperidin-3-yl]-phenylmethanone involves multiple steps, starting from readily available precursors. The key steps typically include:

    Formation of the oxadiazolo-pyrazine ring: This can be achieved by reacting appropriate precursors under controlled conditions to form the oxadiazolo-pyrazine core.

    Introduction of the cyclopropylamino group: This step involves the substitution of an amino group with a cyclopropyl group, often using cyclopropylamine in the presence of a suitable catalyst.

    Attachment of the piperidine ring: The piperidine ring can be introduced through a nucleophilic substitution reaction.

    Formation of the phenylmethanone moiety:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

[1-[6-(Cyclopropylamino)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]piperidin-3-yl]-phenylmethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may yield simpler, hydrogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, [1-[6-(Cyclopropylamino)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]piperidin-3-yl]-phenylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to form hydrogen bonds and interact with various biological targets makes it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may exhibit activity against certain diseases or conditions, making it a subject of pharmacological studies.

Industry

In the industrial sector, this compound can be used in the development of new materials or as a precursor for the synthesis of other valuable compounds. Its unique chemical properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of [1-[6-(Cyclopropylamino)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]piperidin-3-yl]-phenylmethanone involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    [1,2,5]Oxadiazolo[3,4-b]pyrazine derivatives: These compounds share the oxadiazolo-pyrazine core and may exhibit similar chemical properties.

    Cyclopropylamino-substituted compounds: Compounds with a cyclopropylamino group may have similar reactivity and biological activity.

    Piperidine-containing compounds: Piperidine derivatives are widely studied for their pharmacological properties.

Uniqueness

The uniqueness of [1-[6-(Cyclopropylamino)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]piperidin-3-yl]-phenylmethanone lies in its combination of functional groups and structural features. This unique combination imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

[1-[6-(cyclopropylamino)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]piperidin-3-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O2/c26-15(12-5-2-1-3-6-12)13-7-4-10-25(11-13)19-18(20-14-8-9-14)21-16-17(22-19)24-27-23-16/h1-3,5-6,13-14H,4,7-11H2,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYPOHMCIJWESSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC3=NON=C3N=C2NC4CC4)C(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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